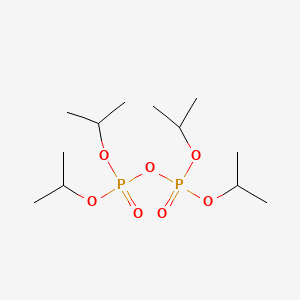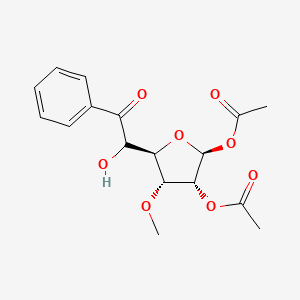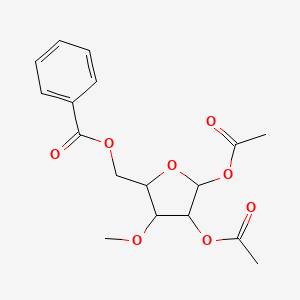![molecular formula C14H7ClF3N3 B3393896 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline CAS No. 573675-83-9](/img/structure/B3393896.png)
4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline
概要
説明
4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the trifluoromethyl group in this compound enhances its biological activity and stability, making it a valuable molecule in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the decarboxylation of 2-carboxy derivatives or by the Niementowski synthesis, which involves the treatment of anthranilic acid with amides.
Introduction of the Chlorine Atom: The chlorine atom at the 4-position can be introduced through chlorination reactions using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Pyridine Ring: The pyridine ring with the trifluoromethyl group can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
科学的研究の応用
4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline has several scientific research applications:
作用機序
The mechanism of action of 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to effectively modulate the activity of these targets . The compound may inhibit or activate various signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4-Chloro-7-(trifluoromethyl)quinazoline: A similar compound with a trifluoromethyl group but lacking the pyridine ring.
2-Chloro-3-(trifluoromethyl)phenol: Another trifluoromethyl-containing compound with different structural features.
Uniqueness
4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline is unique due to the presence of both the quinazoline and pyridine rings, along with the trifluoromethyl group. This combination of structural features contributes to its enhanced biological activity and stability compared to other similar compounds .
特性
IUPAC Name |
4-chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3/c15-13-9-4-3-8(6-11(9)20-7-21-13)12-10(14(16,17)18)2-1-5-19-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXRYAYCIQJTMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=NC=N3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206818 | |
| Record name | 4-Chloro-7-[3-(trifluoromethyl)-2-pyridinyl]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573675-83-9 | |
| Record name | 4-Chloro-7-[3-(trifluoromethyl)-2-pyridinyl]quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573675-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-[3-(trifluoromethyl)-2-pyridinyl]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[2-(Benzyloxy)phenyl]methyl}piperazine](/img/structure/B3393836.png)

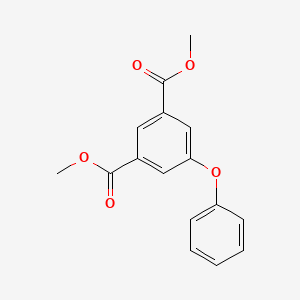
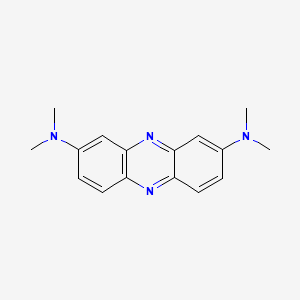
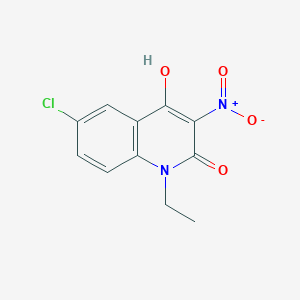
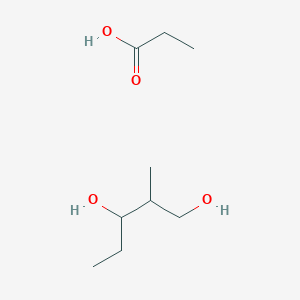
![2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one](/img/structure/B3393887.png)
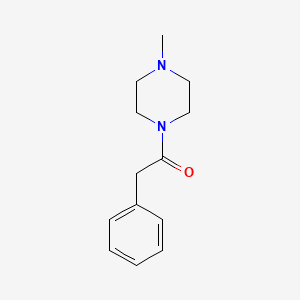
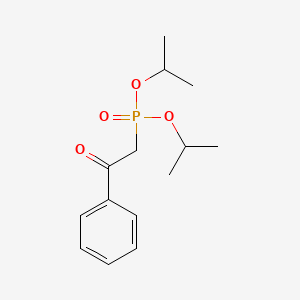
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]-](/img/structure/B3393902.png)
![[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B3393906.png)
